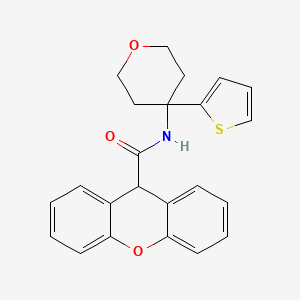

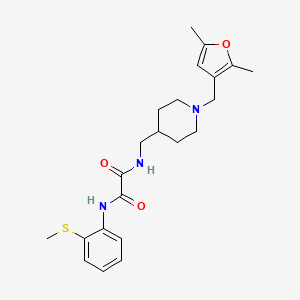

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-9H-xanthene-9-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds involving thiophene and xanthene units often involves multi-step reactions, including palladium-catalyzed cross-coupling and condensation reactions. A study by Norris and Leeman (2008) developed a variant of the Migita reaction for carbon−sulfur bond formation, which could be applied to synthesize similar compounds with thiophene and xanthene units. This method provides a general approach for thioaryl halide cross-coupling, potentially applicable to our compound of interest (Norris & Leeman, 2008).

Molecular Structure Analysis

The molecular structure of compounds with thiophene and xanthene units can be elucidated using techniques such as X-ray crystallography. Prabhuswamy et al. (2016) demonstrated this through the crystal structure determination of a related compound, providing insights into its three-dimensional arrangement and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the functional groups attached to the core structures. The study on 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides by Ahmad et al. (2021) investigated Suzuki cross-coupling reactions, revealing how different substituents affect the compound's electronic and optical properties. This provides a foundation for understanding the chemical behavior of our compound of interest (Ahmad et al., 2021).

Physical Properties Analysis

The physical properties of such compounds, including their thermal stability and crystalline structure, can be characterized using various analytical techniques. Kumara et al. (2018) conducted a detailed study on the synthesis, spectral, and X-ray crystal structure of a pyrazole derivative, including Hirshfeld surface analysis and thermo-optical studies, providing insights into the physical characteristics that might be similar to our compound (Kumara et al., 2018).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is essential. The work by Guo et al. (2015) on new polyamides containing xanthene units offers a glimpse into the chemical behavior of xanthene-containing compounds, highlighting the role of structural features in determining their reactivity and stability (Guo et al., 2015).

Applications De Recherche Scientifique

Synthesis and Reactivity

Researchers have developed methods to synthesize thiophene-based compounds due to their significant biological and chemical properties. For example, the development of a new variant of the Migita reaction for carbon-sulfur bond formation has been explored, demonstrating the compound's utility in synthesizing antiasthma drug candidates and highlighting its application in large-scale synthesis for clinical supplies (Norris & Leeman, 2008). Furthermore, the synthesis of functionalized thiophene-based pyrazole amides through various catalytic approaches indicates the compound's role in advancing organic synthesis methodologies, showcasing its structural features and nonlinear optical properties (Kanwal et al., 2022).

Material Science Applications

The compound's unique structure has also been explored for its potential in material science, particularly in the synthesis of novel polyamides with xanthene cardo groups. These materials have been shown to possess excellent thermal stability, mechanical strength, and solubility in polar solvents, highlighting the compound's role in developing advanced polymers (Sheng et al., 2009).

Medicinal Chemistry and Biological Activity

In the realm of medicinal chemistry, thiophene-based compounds have been synthesized and evaluated for their antimicrobial activity, revealing potential applications in developing new antibacterial and antifungal agents (Sowmya et al., 2018). Additionally, the synthesis of N-glycosyl-thiophene-2-carboxamides and their effects on the growth of diverse cell types further illustrate the compound's applicability in probing biological systems and developing novel therapeutics (Rawe et al., 2006).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it is being studied for use as a drug, its mechanism of action would depend on the biological target it interacts with.

Safety and Hazards

Propriétés

IUPAC Name |

N-(4-thiophen-2-yloxan-4-yl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO3S/c25-22(24-23(11-13-26-14-12-23)20-10-5-15-28-20)21-16-6-1-3-8-18(16)27-19-9-4-2-7-17(19)21/h1-10,15,21H,11-14H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRFWGQDLRIMGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2498435.png)

![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide](/img/structure/B2498442.png)

![N-[(2,4-Dimethylpyrazol-3-yl)methyl]-N-prop-2-ynylthietan-3-amine](/img/structure/B2498452.png)

![N-(2-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2498454.png)